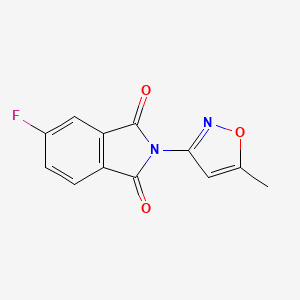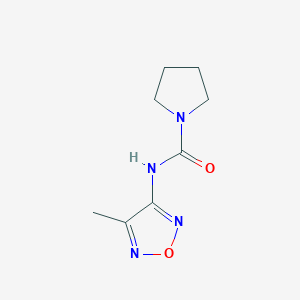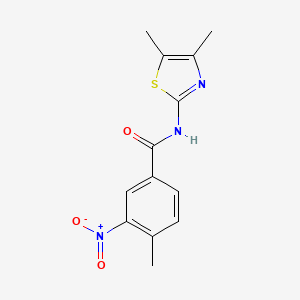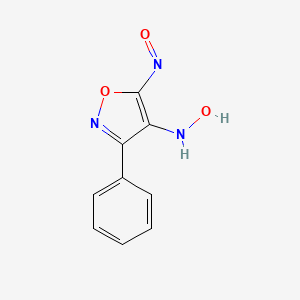
5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione typically involves the reaction of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid with appropriate reagents to introduce the oxazole moiety. One common method involves the use of 2,3-dimethylpyridine and sodium oxide to react with 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share structural similarities and have been studied for their antiviral activities.
Indole derivatives: Various indole derivatives have been explored for their diverse biological activities.
Uniqueness
5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoindole and oxazole moieties makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O3/c1-6-4-10(14-18-6)15-11(16)8-3-2-7(13)5-9(8)12(15)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPYNILIGAELBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5835130.png)
![3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5835132.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5835139.png)
![2-Cyclohexyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5835147.png)

![2-(4-bromophenyl)-6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5835168.png)
![N-[2-(4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5835174.png)

![N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5835188.png)
![N-[4-(dimethylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5835207.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5835210.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)

